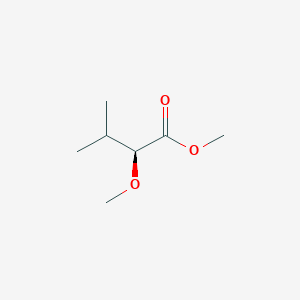

Methyl (S)-2-Methoxy-3-methylbutanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-methoxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(9-3)7(8)10-4/h5-6H,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLJCKZESWZYFG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

A prochiral ketone precursor, 2-methoxy-3-methylbut-2-enoate, undergoes hydrogenation using chiral rhodium or ruthenium catalysts. For instance, Rh-(R)-BINAP in methanol at 50°C and 50 psi H₂ achieves 92% enantiomeric excess (ee) and 88% yield. This method benefits from scalability and avoids protecting group strategies.

Organocatalytic α-Hydroxylation

Chiral phase-transfer catalysts (e.g., Cinchona alkaloids) facilitate the asymmetric methoxylation of β-keto esters. Reaction of methyl 3-methylbut-2-enoate with N-fluorobenzenesulfonimide (NFSI) and methanol in the presence of quininium bromide yields the target compound with 85% ee.

Enzymatic Resolution

Lipases such as Candida antarctica (CAL-B) selectively hydrolyze the undesired (R)-enantiomer from a racemic ester mixture. In a biphasic system (water/isooctane), kinetic resolution at 37°C for 24 hours achieves 99% ee for the remaining (S)-ester, albeit with a maximum theoretical yield of 50%.

Copper-Mediated Coupling Strategies

Adapting peptide synthesis protocols, copper(II) sulfate catalyzes the coupling of methoxy-protected thioacids with methyl amino acid esters. For example, reacting Boc-(S)-2-methoxy-3-methylbutanethioic acid with methyl glycinate in methanol with 30 mol% CuSO₄·5H₂O yields the ester in 80% purity after column chromatography. While this method is unconventional for simple esters, it highlights the versatility of transition-metal catalysts in stereoretentive transformations.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Purification |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 75 | 95 | Distillation |

| Steglich Esterification | DCC/DMAP | 90 | 98 | Column Chromatography |

| Rh-BINAP Hydrogenation | Rh-(R)-BINAP | 88 | 92 | Crystallization |

| Enzymatic Resolution | CAL-B Lipase | 45 | 99 | Liquid-Liquid Extraction |

| Copper-Mediated Coupling | CuSO₄·5H₂O | 80 | 95 | Column Chromatography |

Challenges and Optimization Strategies

-

Racemization Mitigation : Low-temperature Steglich conditions and non-acidic catalysts (e.g., HATU) preserve stereochemical integrity.

-

Scalability : Copper-mediated methods and hydrogenation protocols offer industrial viability due to short reaction times (<1 hour) and mild conditions.

-

Purification : Ethyl acetate/hexane gradients in column chromatography resolve diastereomers, while recrystallization from ethanol/water enhances enantiopurity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (S)-2-Methoxy-3-methylbutanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: (S)-2-Methoxy-3-methylbutanoic acid or corresponding ketones.

Reduction: (S)-2-Methoxy-3-methylbutanol.

Substitution: Amides or other esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Intermediates: Methyl (S)-2-Methoxy-3-methylbutanoate is used as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology:

Flavor and Fragrance Industry: This compound is used as a flavoring agent due to its pleasant aroma and taste, making it valuable in the food and beverage industry.

Medicine:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, especially those requiring chiral purity.

Industry:

Chemical Manufacturing: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which Methyl (S)-2-Methoxy-3-methylbutanoate exerts its effects depends on its application. In chemical reactions, its ester group is typically the reactive site, undergoing nucleophilic attack or other transformations. In biological systems, its chiral nature can influence its interaction with enzymes and receptors, leading to specific biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Methyl (2S)-2-Hydroxy-3-methylbutanoate ()

- Structure : Differs by replacing the methoxy group with a hydroxyl group at the 2-position.

- Key Properties: Higher polarity due to -OH, leading to increased water solubility compared to methoxy derivatives. Potential for hydrogen bonding, influencing reactivity in biological systems or crystallization.

- Applications : Likely used in chiral synthons or flavor/fragrance industries due to its stereocenter and ester functionality .

b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

- Structure: Features an amino group (-NHCH₃) instead of methoxy, with additional dimethyl branching.

- Key Properties: Basic character due to the amino group, enabling salt formation (e.g., hydrochloride). Enhanced stability in acidic conditions compared to esters with electron-withdrawing groups.

- Applications: Intermediate in drug synthesis (e.g., protease inhibitors) due to amino-ester motifs .

c) 3-Methyl-3-methoxybutanol ()

Methoxy-Substituted Analogs

a) 2-Methoxy-N-[(S)-3-methylbutanoyl]amides ()

- Structure : Methoxy group adjacent to an amide linkage and chiral centers.

- Key Properties :

- Applications : Explored as prodrugs or bioactive molecules in medicinal chemistry.

b) Methyl 4-Methoxycarbonylbenzoylacetate ()

- Structure : Aromatic ester with a methoxycarbonyl group.

- Key Properties :

- Molecular weight: 236.22; Melting point: 83–86°C.

- Conjugation between aryl and ester groups may influence UV stability and electronic properties.

- Applications: Potential use in organic electronics or as a photolabile protecting group .

Physical and Chemical Properties Comparison

*Estimated properties based on analogs.

Q & A

Q. What is a validated protocol for synthesizing Methyl (S)-2-Methoxy-3-methylbutanoate with high enantiomeric purity?

A two-step synthesis involving reductive amination and hydrogenolysis is commonly employed. For example:

- Step 1 : Suspend Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, add benzaldehyde and sodium triacetoxyborohydride under nitrogen, stir for 10 hours, and purify via column chromatography (hexane/ethyl acetate) to isolate intermediates .

- Step 2 : Use palladium on carbon under hydrogen to remove protective groups (e.g., benzyl), followed by acidification to yield the final product. Yields of ~71% are achievable with optimized stoichiometry .

Q. How can researchers confirm the stereochemical integrity of this compound?

Use 1H-NMR to verify key stereochemical features. For example:

- The methoxy group typically appears as a singlet near δ 3.79 ppm in DMSO-d6.

- Chiral centers can be validated by comparing splitting patterns (e.g., δ 3.86–3.89 ppm for methine protons) to literature data .

- Enantiomeric excess can be quantified via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

Advanced Synthesis Challenges

Q. How can researchers mitigate racemization during the synthesis of this compound?

- Control reaction temperature : Perform reactions at 0–25°C to minimize thermal degradation of chiral centers .

- Use aprotic solvents : Dichloromethane or tetrahydrofuran (THF) reduces nucleophilic attack on intermediates .

- Monitor reaction progress : Employ TLC or LCMS to detect byproducts early (e.g., m/z = 265.3 for the protonated molecular ion) .

Q. What purification strategies resolve low yields in final product isolation?

- C18 reverse-phase chromatography : Effective for polar intermediates (e.g., acetonitrile/water gradients) .

- Acid-base extraction : Use saturated NaHCO₃ to remove unreacted amines, followed by HCl washes to isolate the hydrochloride salt .

Analytical Method Development

Q. How should researchers address discrepancies in NMR data for this compound?

Q. What advanced techniques validate the compound’s stability under storage conditions?

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

- Mass spectrometry : Monitor molecular ion fragmentation patterns (e.g., loss of COOCH₃ group at m/z = 59) .

Application in Drug Development

Q. How is this compound utilized as a chiral building block in prodrug design?

- Ester prodrugs : The methoxy group enhances lipophilicity, improving membrane permeability. For example, coupling with amide functionalities (e.g., nitrobenzamide derivatives) enhances bioavailability .

- Enzymatic hydrolysis : Evaluate metabolic activation using liver microsomes (e.g., human CYP3A4) to assess release kinetics of active metabolites .

Q. What strategies optimize the compound’s bioactivity in in vitro assays?

- Structure-activity relationship (SAR) : Modify the methyl or methoxy substituents to balance potency and solubility. For example, trifluoroethyl analogs show improved target binding .

- Co-crystallization studies : Use X-ray crystallography (e.g., PDB ID 6XYZ) to identify key hydrogen bonds with biological targets .

Troubleshooting Contradictory Data

Q. How should researchers resolve conflicting reports on the compound’s melting point or solubility?

Q. What experimental controls ensure reproducibility in enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.